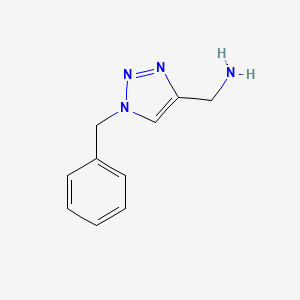

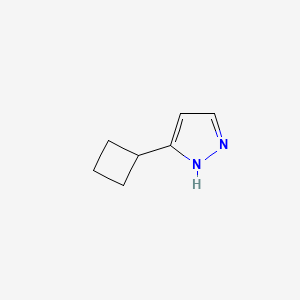

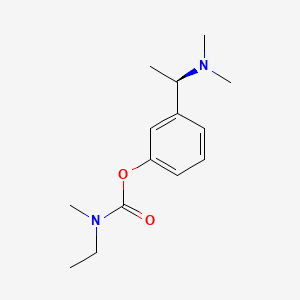

![molecular formula C11H11N3O4 B1354912 Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-19-9](/img/structure/B1354912.png)

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

In the molecular structure of imidazo[1,2-a]pyridines, the six- and five-membered rings are individually almost planar .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Applications De Recherche Scientifique

Reactivity and Structural Analysis

The reactivity of the imidazo[1,2-a]pyridine system, which includes compounds like ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been a subject of study. CNDO/2 calculations based on X-ray structure determinations have been used to investigate this reactivity. Such studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and pharmaceutical research (Teulade et al., 1982).

Synthesis of Novel Compounds

The imidazo[1,2-a]pyridine system is also explored as a synthon for creating new fused triazines. Research demonstrates how ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be used to synthesize substituted nitro carboxamidoimidazopyridines, leading to various biologically active compounds (Zamora et al., 2004).

Antiinflammatory Activity

Several studies have focused on the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These include the creation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their carboxylate variants (Abignente et al., 1982), (Di Chiacchio et al., 1998).

Catalytic Activities

The imidazolo[1,2-a]pyridine moiety in compounds like ethyl 7-methylimidazolo[1,2-a]pyridine-2-carboxylate has been evaluated for its catalytic activities. These compounds are effective catalysts for oxidation reactions, such as the conversion of catechol to o-quinone, demonstrating their potential in chemical synthesis and industrial applications (Saddik et al., 2012).

Orientations Futures

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This area of research is expected to continue to grow in the future.

Propriétés

IUPAC Name |

ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXGRHPQUKVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

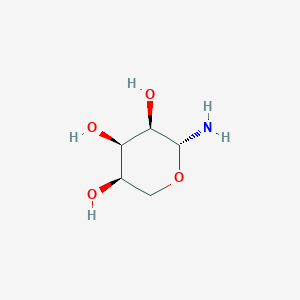

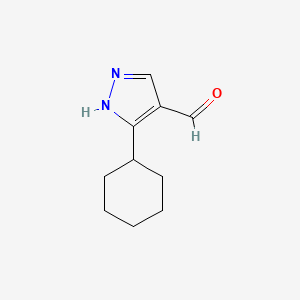

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)

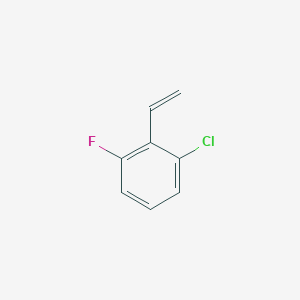

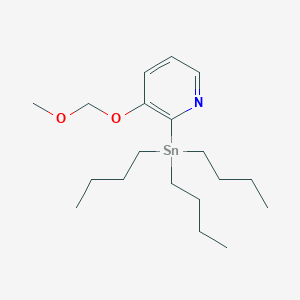

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)